5-(Piperazin-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both piperazine and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and pyrazine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as the sulfonium salt and DBU as the base . The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization to form the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperazine derivatives.
Scientific Research Applications
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid: This compound is structurally similar but features a piperidine ring instead of a piperazine ring.
Pyrazinamide: A well-known anti-tubercular agent that also contains a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds are used as acetylcholinesterase inhibitors and antioxidants.
Uniqueness
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of both piperazine and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-piperazin-1-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |
InChI Key |
GDXXKTLFPLZSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(N=C2)C(=O)O |
Origin of Product |
United States |
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